3-(Azetidin-3-yl)-1,2-oxazole hydrochloride
Overview
Description
3-(Azetidin-3-yl)-1,2-oxazole hydrochloride is a heterocyclic compound that contains both azetidine and oxazole rings These rings are known for their significant roles in medicinal chemistry due to their unique structural properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride typically involves the formation of the azetidine and oxazole rings followed by their combination. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by the aza-Michael addition to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
For industrial production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes green oxidation reactions in microchannel reactors . This approach is suitable for large-scale production due to its efficiency and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-1,2-oxazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminium hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminium hydride in anhydrous conditions.
Substitution: Alkyl halides and bases like DBU in solvents such as THF.
Major Products Formed
The major products formed from these reactions include various substituted azetidines and oxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
3-(Azetidin-3-yl)-1,2-oxazole hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride involves its interaction with specific molecular targets. The azetidine ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxazole ring can enhance the binding affinity and specificity of the compound to its targets . These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A toxic mimic of proline, known for its presence in natural products.
Oxetane derivatives: Known for their use in medicinal chemistry due to their stability and reactivity.
Uniqueness
3-(Azetidin-3-yl)-1,2-oxazole hydrochloride is unique due to its combination of azetidine and oxazole rings, which provides a distinct set of chemical and biological properties. This combination allows for enhanced reactivity and specificity in various applications, making it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
3-(azetidin-3-yl)-1,2-oxazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-2-9-8-6(1)5-3-7-4-5;/h1-2,5,7H,3-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHBBLGJOCKJDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NOC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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